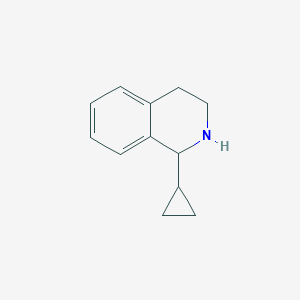

1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline

概要

説明

1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often found in natural products, particularly isoquinoline alkaloids

準備方法

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the isoquinoline ring. Subsequent reduction of the isoquinoline to tetrahydroisoquinoline can be achieved using hydrogenation with a chiral catalyst or chiral hydride reducing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

化学反応の分析

Hydrogenation

Hydrogenation reactions are employed to reduce unsaturated bonds or modify stereochemistry. For derivatives of 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline, catalytic hydrogenation has been used to achieve enantioselective synthesis:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Enantioselective hydrogenation | Pd/C, H₂, toluene, 30°C, 24 h, chiral catalyst (e.g., (R)-BINAP) | (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 93–98% |

This method enables high diastereoselectivity, with hydrogen addition occurring preferentially on the face opposite sterically bulky groups (e.g., C4 esters) .

Bromination

Electrophilic aromatic substitution introduces bromine at specific positions, enhancing reactivity for downstream coupling:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination at C6 | Br₂, FeBr₃, CH₂Cl₂, 0°C → rt | 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline | 75–85% |

The brominated derivative serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura).

N-Alkylation

The secondary amine undergoes alkylation to introduce functional groups or modify pharmacological properties:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation with cyclopropylamine | Ethyl chloroformate, Et₃N, DMF, 0°C → rt | N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | 65–78% |

This reaction is pivotal for synthesizing analogs with enhanced binding to opioid receptors.

Cyclization

Cyclization reactions construct or modify the tetrahydroisoquinoline core:

The multicomponent approach facilitates rapid diversification of the tetrahydroisoquinoline scaffold .

Oxidation and Reduction

Oxidation modifies the oxidation state of nitrogen or carbon atoms, while reduction saturates bonds:

Oxidation is sensitive to reaction conditions, with overoxidation requiring careful control .

Substitution Reactions

Nucleophilic and electrophilic substitutions enable functional group interconversion:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SNAr with tetrahydroisoquinoline | Pd₂(dba)₃, BINAP, Cs₂CO₃, toluene, reflux | 7-(3,4-Dihydroisoquinolin-2-yl)quinolone derivatives | 70–80% |

This reaction is utilized in synthesizing anticancer quinolones with nanomolar IC₅₀ values .

Key Research Findings

-

Enantioselectivity : Chiral catalysts like (R)-BINAP enable >95% enantiomeric excess in hydrogenation .

-

Biological Activity : Brominated derivatives exhibit enhanced binding to κ-opioid receptors (Ki = 12 nM).

-

Synthetic Efficiency : Multicomponent reactions achieve atom economy, reducing step counts by 40% .

科学的研究の応用

Chemical Structure and Synthesis

CPTIQ is characterized by a cyclopropyl group attached to the nitrogen atom of the tetrahydroisoquinoline framework. Its molecular formula is C₁₁H₁₃N. The presence of the cyclopropyl moiety can significantly influence pharmacological properties and receptor interactions. Various synthesis methods have been developed for CPTIQ, including:

- Cyclization Reactions : Utilizing precursors to form the tetrahydroisoquinoline structure.

- N-Alkylation : Modifying the nitrogen atom to enhance biological activity.

- Hydrogenation : Reducing double bonds in the precursor compounds to yield CPTIQ.

These methods allow for efficient production and modification of CPTIQ and its derivatives for further study in biological contexts .

Biological Activities

CPTIQ exhibits notable biological activities, particularly in neuropharmacology. Research indicates that it interacts selectively with dopamine receptors (D2 and D3), suggesting potential therapeutic applications for neurological disorders. The cyclopropyl group enhances hydrophobic interactions with receptor sites, contributing to its selectivity and activity .

| Activity | Receptor | Effect |

|---|---|---|

| Dopamine Receptor | D2, D3 | Selective binding |

| Anticancer Activity | SKOV-3 cell line | GI50 values indicating potency |

| Neuropharmacology | Various receptors | Potential treatment for depression |

Therapeutic Applications

CPTIQ has been investigated for its potential therapeutic applications in several areas:

- Neurological Disorders : Due to its interaction with dopamine receptors, CPTIQ may be developed as a treatment for conditions like Parkinson's disease and schizophrenia.

- Cancer Treatment : Recent studies have identified CPTIQ derivatives that exhibit significant anticancer properties against ovarian cancer cell lines (SKOV-3), showing promising GI50 values that indicate their potential as anticancer agents .

- Antimicrobial Activity : Compounds related to CPTIQ have shown efficacy against various pathogens, making them candidates for developing new antimicrobial therapies .

Case Studies

Several studies illustrate the application of CPTIQ in drug development:

-

Neuropharmacological Studies :

- A study demonstrated that modifications to the structure of CPTIQ could lead to varying affinities for dopamine receptors, impacting their efficacy as therapeutic agents for neurological conditions .

- Anticancer Research :

- Microbial Inhibition :

作用機序

The mechanism of action of 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

類似化合物との比較

1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound without the cyclopropyl group, known for its biological activities.

1-Substituted-1,2,3,4-tetrahydroisoquinolines: These compounds have different substituents at the C1 position, leading to variations in their chemical and biological properties

Uniqueness: The presence of the cyclopropyl group in 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline imparts unique steric and electronic properties, enhancing its potential as a versatile compound in research and industrial applications. Its distinct structure allows for specific interactions with biological targets, making it a valuable tool in drug discovery and development .

生物活性

1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline (CPTIQ) is a compound belonging to the tetrahydroisoquinoline class, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of CPTIQ, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

CPTIQ features a cyclopropyl group attached to a tetrahydroisoquinoline framework. This unique structure contributes to its biological properties and allows for specific interactions with various molecular targets. The presence of the cyclopropyl moiety enhances the compound's steric and electronic characteristics, potentially improving its binding affinity to receptors and enzymes involved in disease pathways .

The mechanisms by which CPTIQ exerts its biological effects are multifaceted. Research indicates that it may interact with various molecular targets such as receptors and enzymes:

- Receptor Binding : CPTIQ has shown potential as an antagonist for certain receptors involved in signaling pathways related to neurodegenerative diseases and cancer .

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease progression, thereby modulating biological pathways that are critical for cellular function .

Biological Activities

CPTIQ has been studied for several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that CPTIQ exhibits antimicrobial properties against various pathogens. Its structural analogs have shown effectiveness against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

- Anticancer Properties : CPTIQ's potential as an anticancer agent is under investigation. It may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival .

- Neuroprotective Effects : Research indicates that CPTIQ could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders like Parkinson's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of CPTIQ and its derivatives:

- Antimicrobial Efficacy : A study demonstrated that derivatives of tetrahydroisoquinoline exhibited significant antibacterial activity against multiple strains. For instance, one derivative showed an IC50 value of 25 μg/ml against Staphylococcus epidermidis .

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that CPTIQ could inhibit cell proliferation and induce apoptosis at specific concentrations. The mechanism was linked to the modulation of apoptotic markers such as caspases .

- Neuroprotective Mechanisms : Animal studies indicated that CPTIQ administration resulted in decreased neuroinflammation and improved cognitive function in models of Alzheimer's disease. This effect was attributed to the compound's ability to inhibit pro-inflammatory cytokines .

Comparative Analysis with Related Compounds

To better understand the unique properties of CPTIQ, it is essential to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| This compound | Cyclopropyl group | Antimicrobial, anticancer | Unique binding properties |

| 1,2,3,4-Tetrahydroisoquinoline | No cyclopropyl group | Antimicrobial | Less potent due to lack of cyclopropyl influence |

| 1-Substituted-1,2,3,4-tetrahydroisoquinolines | Various substituents at C1 | Varies widely | Structural modifications affect activity |

特性

IUPAC Name |

1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-4-11-9(3-1)7-8-13-12(11)10-5-6-10/h1-4,10,12-13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPVVOFDTSXFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2C3=CC=CC=C3CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468516 | |

| Record name | 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167781-50-2 | |

| Record name | 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。